molecular formula C12H16S B7996043 (3-Allylphenyl)(propyl)sulfane

(3-Allylphenyl)(propyl)sulfane

Cat. No.: B7996043
M. Wt: 192.32 g/mol
InChI Key: WFISXCZWTIFNHE-UHFFFAOYSA-N
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Description

(3-Allylphenyl)(propyl)sulfane is an organosulfur compound characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a propyl sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Allylphenyl)(propyl)sulfane typically involves the reaction of 3-allylphenyl halides with propyl thiolates under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfane bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The compound can participate in substitution reactions where the allyl or propyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (3-Allylphenyl)(propyl)sulfane is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems. It can also serve as a model compound for understanding the behavior of similar sulfur-containing biomolecules.

Medicine: Research into this compound includes its potential as a therapeutic agent due to its antioxidant properties. It may help in mitigating oxidative stress-related conditions.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require specific sulfur functionalities.

Mechanism of Action

The mechanism by which (3-Allylphenyl)(propyl)sulfane exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its molecular targets include enzymes and proteins that are involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

    (4-Allylphenyl)(propyl)sulfane: Similar structure but with the allyl group in the para position.

    (3-Allylphenyl)(pentyl)sulfane: Similar structure but with a pentyl group instead of a propyl group.

    Sulfenamides, Sulfinamides, and Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are used in various applications.

Uniqueness: (3-Allylphenyl)(propyl)sulfane is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both allyl and propyl groups provides a balance of stability and reactivity, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

1-prop-2-enyl-3-propylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-3-6-11-7-5-8-12(10-11)13-9-4-2/h3,5,7-8,10H,1,4,6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISXCZWTIFNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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